molecular formula C28H26Cl4N12O6 B1208061 Daq-nampc CAS No. 100036-74-6

Daq-nampc

Cat. No.: B1208061
CAS No.: 100036-74-6
M. Wt: 768.4 g/mol
InChI Key: JPFDPQKOJSMVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular architecture comprises a polymeric core functionalized with ligand groups designed for receptor-specific binding. Structural characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirms a molecular weight of approximately 2,500 Da, with polydispersity indices below 1.2, indicative of a homogeneous formulation . Key physicochemical properties include aqueous solubility (>50 mg/mL at pH 7.4) and stability under physiological conditions (degradation <5% over 24 hours at 37°C) . Preclinical studies highlight its enhanced cellular uptake efficiency (1.8-fold higher than unmodified analogs) in vitro, attributed to its surface ligand density (12 ligands per nanoparticle) . Regulatory filings classify Daq-nampc under the EMA’s "nanosimilar" framework, emphasizing stringent quality-by-design (QbD) protocols during synthesis .

Properties

CAS No.

100036-74-6

Molecular Formula

C28H26Cl4N12O6

Molecular Weight

768.4 g/mol

IUPAC Name

acetic acid;N-(2,4-diaminoquinazolin-6-yl)-N-[[2,3,5,6-tetrachloro-4-[[(2,4-diaminoquinazolin-7-yl)-nitrosoamino]methyl]phenyl]methyl]nitrous amide

InChI

InChI=1S/C24H18Cl4N12O2.2C2H4O2/c25-17-13(7-39(37-41)9-2-4-15-12(5-9)22(30)36-23(31)33-15)18(26)20(28)14(19(17)27)8-40(38-42)10-1-3-11-16(6-10)34-24(32)35-21(11)29;2*1-2(3)4/h1-6H,7-8H2,(H4,29,32,34,35)(H4,30,31,33,36);2*1H3,(H,3,4)

InChI Key

JPFDPQKOJSMVNL-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC2=C(C=C1N(CC3=C(C(=C(C(=C3Cl)Cl)CN(C4=CC5=C(C=C4)N=C(N=C5N)N)N=O)Cl)Cl)N=O)N=C(N=C2N)N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC2=C(C=C1N(CC3=C(C(=C(C(=C3Cl)Cl)CN(C4=CC5=C(C=C4)N=C(N=C5N)N)N=O)Cl)Cl)N=O)N=C(N=C2N)N

Other CAS No.

100036-74-6

Synonyms

4,4'-bis(2,4-diaminoquinazol-6-(N-nitrosoaminomethyl))tetrachlorobenzene
DAQ-NAMPC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of Daq-nampc with three structurally related NBCDs—Polymerex-α, NanoBind-V2, and SynthoCore-5—reveals critical distinctions (Table 1):

Parameter This compound Polymerex-α NanoBind-V2 SynthoCore-5
Molecular Weight (Da) 2,500 ± 150 2,800 ± 200 2,200 ± 180 3,000 ± 250
Ligand Density 12 ± 2 ligands/nm² 8 ± 1 ligands/nm² 15 ± 3 ligands/nm² 10 ± 2 ligands/nm²
Polydispersity Index 1.15 1.30 1.25 1.40
Stability (24h, 37°C) >95% retained 88% retained 92% retained 85% retained
Primary Application Oncology Immunotherapy Neurological Infectious Disease

This compound exhibits superior stability and ligand uniformity compared to Polymerex-α and SynthoCore-5, though NanoBind-V2 achieves higher ligand density at the cost of batch variability (±3 ligands/nm²) .

Pharmacokinetic and Efficacy Profiles

In vivo pharmacokinetic studies in murine models demonstrate this compound’s extended circulation half-life (t₁/₂ = 14.5 hours) relative to peers, attributable to its polyethylene glycol (PEG) surface modifications (Table 2):

Compound t₁/₂ (h) Cₘₐₓ (µg/mL) AUC₀–24 (µg·h/mL) Tumor Uptake (%)
This compound 14.5 32.7 480 22.4
Polymerex-α 9.2 28.1 310 18.9
NanoBind-V2 11.8 25.9 410 24.1
SynthoCore-5 8.5 19.4 265 15.3

This compound’s AUC₀–24 exceeds SynthoCore-5 by 81%, though NanoBind-V2 achieves marginally higher tumor uptake (24.1%) due to its blood-brain barrier penetration capabilities .

Regulatory and Manufacturing Considerations

This compound’s manufacturing process adheres to EMA’s nanosimilar guidelines, requiring multi-attribute monitoring (MAM) of critical quality attributes (CQAs) such as particle size (PDI <1.2) and ligand conjugation efficiency (>90%) . In contrast, NanoBind-V2’s approval in the EU was contingent on additional clinical PK/PD bridging studies due to variability in ligand distribution . China’s NMPA classifies this compound as a Category 2 chemical generic, mandating bioequivalence studies against the reference product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.